
4,4'-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) is an organic compound that features a cyclohexane ring substituted with chlorine and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) typically involves the reaction of 5-chlorocyclohexane-1,2-dicarboxylic acid with a sulfanediyl (sulfur) bridging agent. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological systems.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Sulfonylbis(5-chlorocyclohexane-1,2-dicarboxylic acid): Similar structure but with a sulfonyl group instead of a sulfanediyl group.
5-Chlorocyclohexane-1,2-dicarboxylic acid: Lacks the sulfanediyl bridging agent.
Uniqueness
4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable for diverse scientific applications.
Propriétés
Numéro CAS |
62833-57-2 |
|---|---|
Formule moléculaire |
C16H20Cl2O8S |
Poids moléculaire |
443.3 g/mol |
Nom IUPAC |
4-chloro-5-(4,5-dicarboxy-2-chlorocyclohexyl)sulfanylcyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C16H20Cl2O8S/c17-9-1-5(13(19)20)7(15(23)24)3-11(9)27-12-4-8(16(25)26)6(14(21)22)2-10(12)18/h5-12H,1-4H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
Clé InChI |
RZMZMYJLHIZFCP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CC(C1SC2CC(C(CC2Cl)C(=O)O)C(=O)O)Cl)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


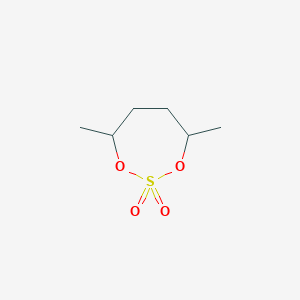


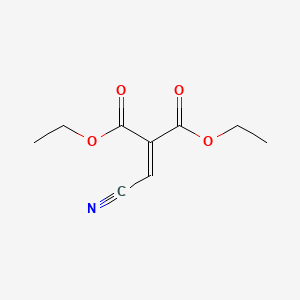
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B14500731.png)
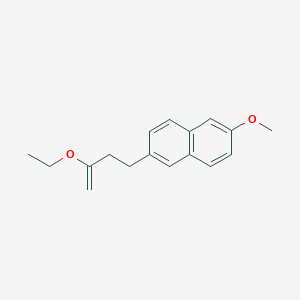
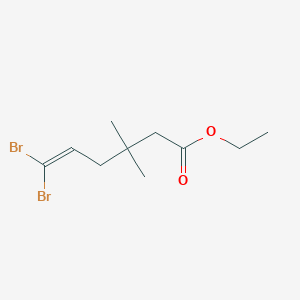
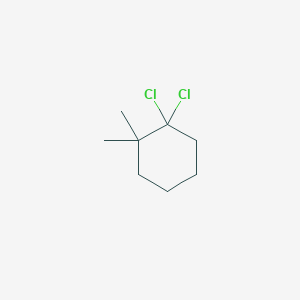

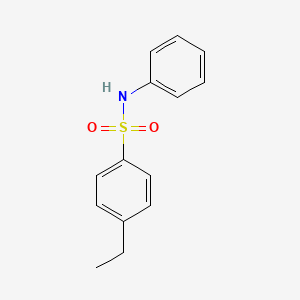
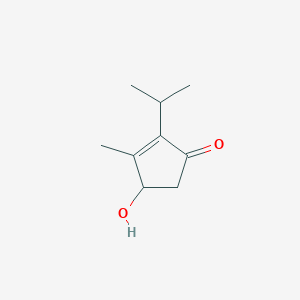

![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)
